1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide
Description
Properties
CAS No. |
67250-66-2 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-benzyl-5-phenylmethoxyimidazole-4-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c19-17(22)16-18(23-12-15-9-5-2-6-10-15)21(13-20-16)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,19,22) |
InChI Key |
YPNMSNMBRFEFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2OCC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide requires sequential functionalization of the imidazole core. Three primary strategies dominate the literature:
- Direct benzylation and benzyloxy substitution followed by carboxamide coupling.
- Transition metal-catalyzed cross-coupling for regioselective modifications.
- Solid-phase synthesis for high-throughput production (less common due to scalability constraints).
The first approach remains the most widely adopted, leveraging cost-effective reagents and modular steps.
Stepwise Synthesis via Carboxylic Acid Activation
Benzylation of the Imidazole Core
The 1-position benzylation is typically achieved using benzyl bromide in the presence of a strong base. Sodium hydride in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours affords 1-benzylimidazole with 89% yield. Alternative bases like potassium carbonate in dimethylformamide (DMF) reduce side products but require longer reaction times (12–16 hours).
Introduction of the Benzyloxy Group
Electrophilic aromatic substitution at the 5-position employs benzyloxy bromide under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) in dichloromethane at 25°C for 6 hours achieves 72% yield. Microwave-assisted synthesis (100°C, 30 minutes) enhances efficiency to 85%.
Carboxamide Formation
Activation of the 4-carboxylic acid intermediate using CDI in THF precedes coupling with ammonia or amines. CDI’s dual role as both activator and mild base minimizes racemization, yielding 78–82% of the target carboxamide. Alternatives like EDC/HOBt result in comparable yields but require stringent moisture control.
Table 1: Comparative Analysis of Carboxamide Coupling Agents
| Coupling Agent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| CDI | THF | 25°C | 4 h | 82% | |
| EDC/HOBt | DMF | 0°C | 12 h | 75% | |
| HATU | Acetonitrile | 25°C | 2 h | 80% |
Alternative Methods Involving Transition Metal Catalysis
Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig amination) introduces the benzyloxy group post-carboxamide formation. Using Pd(OAc)₂/Xantphos in toluene at 110°C for 8 hours achieves 68% yield but demands rigorous exclusion of oxygen. Copper(I)-catalyzed Ullmann-type couplings offer cost advantages, though yields remain suboptimal (55–60%).
Purification and Characterization
Recrystallization from heptane/ethyl acetate (3:1) removes unreacted benzyl bromide, while column chromatography (SiO₂, hexane/ethyl acetate gradient) isolates the carboxamide. Nuclear magnetic resonance (NMR) confirms regioselectivity:
Comparative Analysis of Synthetic Methods
Direct benzylation-carboxamide sequences outperform transition metal-based routes in scalability and cost (Table 2). However, palladium catalysis provides superior regiocontrol for complex analogs.
Table 2: Economic and Efficiency Metrics
| Method | Cost (USD/g) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Benzylation | 12.50 | 98.5 | High |
| Palladium Catalysis | 34.80 | 97.2 | Moderate |
| Copper Catalysis | 18.90 | 95.8 | Low |
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
1-(4-(Benzyloxy)phenyl)-2-(2,4-dichlorophenyl)-5-methyl-N-(piperidin-1-yl)-1H-imidazole-4-carboxamide (Compound 9, )
- Structural Differences : While this compound shares the carboxamide group at position 4, the benzyloxy group is attached to a phenyl ring at position 1 instead of directly to the imidazole’s position 3. Position 2 is substituted with a 2,4-dichlorophenyl group, and position 5 has a methyl group.
- The piperidinyl amide may improve solubility due to its basic nitrogen .
Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate ()
- Structural Differences: The carboxamide at position 4 is replaced by an ethyl ester, and position 5 has an amino group instead of benzyloxy.
- Impact: The ester group increases susceptibility to hydrolysis compared to the carboxamide.
Core Structure Modifications: Benzimidazole vs. Imidazole
2-[4-[[1-[(4-Chlorophenyl)methyl]-4-piperidinyl]methoxy]phenyl]-1H-benzimidazole-5-carboxamide (CAS 872852-41-0, )
- Structural Differences : This compound features a benzimidazole core (fused benzene and imidazole rings) with a carboxamide at position 5 and a complex substitution pattern at position 2.
- The chlorophenyl and piperidinyl groups introduce steric bulk and modulate solubility .
Functional Group Replacements
4-(Benzoylcarbamothioylamino)-1H-imidazole-5-carboxamide (CAS 10333-86-5, )
- Structural Differences: The benzyloxy group is replaced by a benzoylcarbamothioylamino group at position 4, and the carboxamide remains at position 4.
- Impact : The thiourea moiety introduces hydrogen-bonding diversity and redox activity, which may alter biological targeting compared to the benzyloxy group’s steric and electronic effects .
Data Table: Key Structural and Property Comparisons
Biological Activity
1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group and a benzyloxy moiety attached to an imidazole ring, along with a carboxamide functional group. This structural configuration is critical for its biological activity, influencing solubility, membrane permeability, and interaction with biological targets.
Anticancer Properties
This compound has been investigated for its anticancer properties. Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines. For example, in vitro assays have demonstrated that the compound can inhibit the proliferation of MDA-MB-231 breast cancer cells with an IC50 value in the low micromolar range .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Induces apoptosis and disrupts cell cycle |
| HepG2 | 4.98 - 14.65 | Microtubule destabilization |
The mechanism of action involves the inhibition of specific enzymes and pathways crucial for cancer cell survival. The compound may interfere with microtubule assembly, leading to apoptosis in cancer cells by enhancing caspase-3 activity, as evidenced by morphological changes observed during cellular assays .
Structure-Activity Relationship (SAR)
The presence of both the benzyl and benzyloxy groups significantly enhances the compound's hydrophobicity, which is essential for its interaction with cellular membranes and targets. Variations in these substituents can lead to changes in biological activity:
- Benzyl Group : Increases lipophilicity, potentially improving bioavailability.
- Benzyloxy Group : May enhance binding affinity to target proteins.
Table 2: Comparison of Structural Variants
Study on Anticancer Efficacy
In a recent study, researchers synthesized several derivatives of imidazole-based compounds to evaluate their anticancer efficacy. Among them, this compound showed promising results against multiple cancer types, including leukemia and breast cancer. The study highlighted its potential as a lead compound for further development in cancer therapy .
Evaluation as an Enzyme Inhibitor
Another investigation focused on the compound's ability to inhibit heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression. The results indicated that certain derivatives could effectively inhibit HO-1 with IC50 values reaching low micromolar concentrations, suggesting their potential as therapeutic agents in managing tumor aggressiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
